4-Ethyl-1-fluoro-2-methylbenzene
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Overview
Description
4-Ethyl-1-fluoro-2-methylbenzene is an aromatic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-fluoro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethyl group. The fluoro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-Ethyl-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-fluoro-2-methylbenzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ethyl and methyl groups can affect the compound’s steric and electronic properties, further modulating its behavior in chemical reactions .
Comparison with Similar Compounds
- 4-Ethynyl-2-fluoro-1-methylbenzene
- 1-Bromo-4-methylbenzene
- 4-Ethyl-2-fluorotoluene
Comparison: 4-Ethyl-1-fluoro-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the presence of the fluoro group and the specific positions of the ethyl and methyl groups .
Properties
IUPAC Name |
4-ethyl-1-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJGTFSGODXUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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